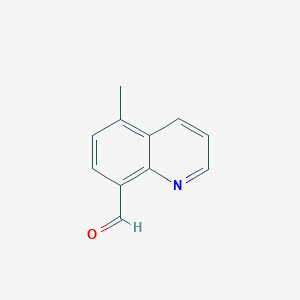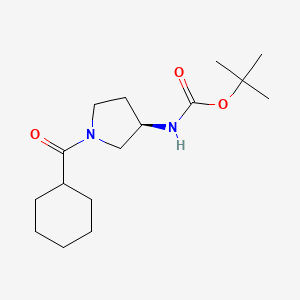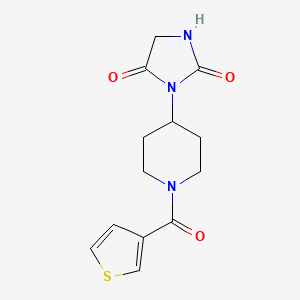![molecular formula C22H20N2O2S B2997123 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1326848-63-8](/img/no-structure.png)
1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20N2O2S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis and Structure-Activity Relationships
Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been studied for their potent GnRH receptor antagonistic activities, aiming to treat reproductive diseases. Modifications on the core structure, like the 2-(2-pyridyl)ethyl group, have been crucial for good receptor binding activity, indicating the compound's role in addressing reproductive health issues (Guo et al., 2003).
Optimization for Improved Activity
Further optimization of thieno[2,3-d]pyrimidine-2,4-dione scaffolds, focusing on chemical modifications to reduce cytochrome P450 inhibitory activity while enhancing in vivo GnRH antagonistic activity, highlights the compound's potential in drug development for reproductive health (Miwa et al., 2011).
Molecular Structure and Crystallography
- Crystal Structure Analysis: Studies on the crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones reveal insights into their molecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's physical and chemical properties (Trilleras et al., 2009).
Chemical Reactions and Synthesis Techniques
- Microwave Irradiation in Synthesis: The use of microwave irradiation for synthesizing thieno[2,3-d]pyrimidines from 2-amino-4,5-dimethyl- thiophene-3-carboxamide and iso(and isothio)cyanates demonstrates advanced methods in chemical synthesis, potentially offering a pathway to novel compounds with varied biological activities (Davoodnia et al., 2009).
Photophysical Properties and Applications
- Photophysical Properties and pH-Sensing Application: The design and synthesis of pyrimidine-phthalimide derivatives, showcasing solid-state fluorescence emission and solvatochromism, indicate the potential use of related compounds in optical materials and sensors (Yan et al., 2017).
Antibacterial Activity
- In vitro Antibacterial Evaluation: Barbituric acid derivatives, including those with a pyrimidine structure, have been synthesized and tested against various bacterial strains, suggesting the compound's relevance in developing new antibacterial agents (Shukla et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde and 3-methylbenzaldehyde, followed by cyclization and oxidation steps to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid", "2,5-dimethylbenzaldehyde", "3-methylbenzaldehyde", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Sodium nitrite", "Sulfuric acid", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid with 2,5-dimethylbenzaldehyde and 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate to form the corresponding imines.", "Step 2: Cyclization of the imines with hydrochloric acid to form the thieno[3,2-d]pyrimidine intermediates.", "Step 3: Oxidation of the thieno[3,2-d]pyrimidine intermediates with hydrogen peroxide and sulfuric acid to form the final product, 1-(2,5-dimethylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 4: Purification of the final product using a combination of solvent extraction and chromatography techniques." ] } | |
CAS-Nummer |
1326848-63-8 |
Molekularformel |
C22H20N2O2S |
Molekulargewicht |
376.47 |
IUPAC-Name |
1-[(2,5-dimethylphenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H20N2O2S/c1-14-5-4-6-18(12-14)24-21(25)20-19(9-10-27-20)23(22(24)26)13-17-11-15(2)7-8-16(17)3/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
FPJYMDMFSVVBGN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)







![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)
![N~1~-(2,5-difluorophenyl)-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997055.png)
![(4-Chlorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2997056.png)
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2997058.png)
![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)